molecular formula C14H21N3O3S B13432641 Tolazamide-d7

Tolazamide-d7

Cat. No.: B13432641
M. Wt: 318.45 g/mol
InChI Key: OUDSBRTVNLOZBN-DMONGCNRSA-N
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Description

Tolazamide-d7 is a deuterated form of Tolazamide, a sulfonylurea class compound used primarily as an oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (Type II diabetes). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tolazamide due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolazamide involves the conversion of para-toluenesulfonamide to its carbamate with ethyl chloroformate in the presence of a base. This intermediate is then heated with 1-amino-azepane, leading to the displacement of the ethoxy group and the formation of Tolazamide . The deuterated form, Tolazamide-d7, is synthesized similarly but involves the use of deuterated reagents to incorporate deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of Tolazamide typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tolazamide-d7 undergoes various chemical reactions, including:

    Oxidation: Tolazamide can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Tolazamide to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonylureas.

Scientific Research Applications

Tolazamide-d7 is used extensively in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Helps in studying the metabolic pathways and enzyme interactions involving Tolazamide.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Tolazamide.

    Industry: Employed in the development and quality control of pharmaceutical formulations containing Tolazamide.

Mechanism of Action

Tolazamide-d7, like Tolazamide, lowers blood glucose levels by stimulating the release of insulin from the pancreatic beta cells. This action is mediated through the binding of Tolazamide to ATP-sensitive potassium-channel receptors on the pancreatic cell surface, reducing potassium conductance and causing membrane depolarization . This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release.

Comparison with Similar Compounds

Similar Compounds

    Chlorpropamide: Another sulfonylurea used for Type II diabetes.

    Glipizide: A second-generation sulfonylurea with a similar mechanism of action.

    Glyburide: Another second-generation sulfonylurea.

Uniqueness

Tolazamide is unique among sulfonylureas due to its specific pharmacokinetic profile, including its absorption rate, half-life, and metabolic pathways. The deuterated form, Tolazamide-d7, provides additional benefits in research by allowing for more precise tracking and analysis in metabolic studies.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

318.45 g/mol

IUPAC Name

1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea

InChI

InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D

InChI Key

OUDSBRTVNLOZBN-DMONGCNRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)NN2CCCCCC2)[2H]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2

Origin of Product

United States

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